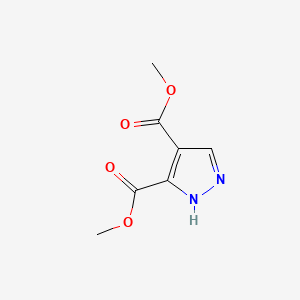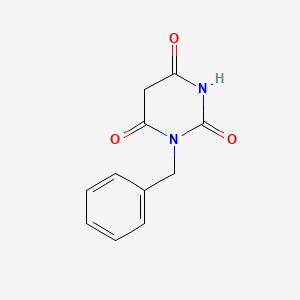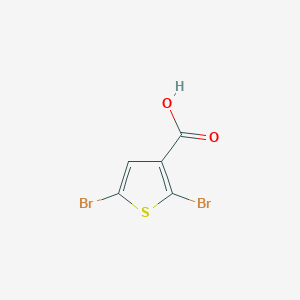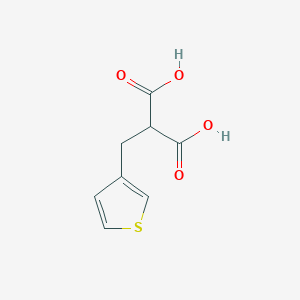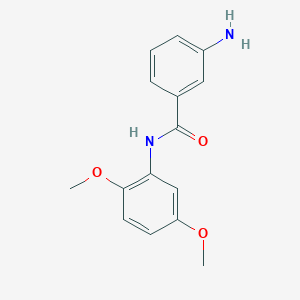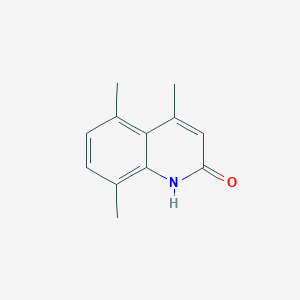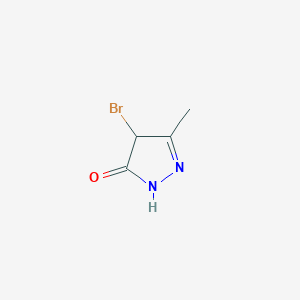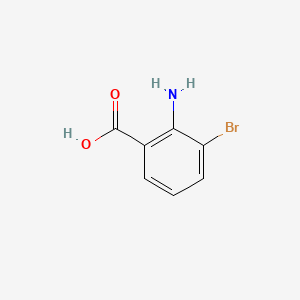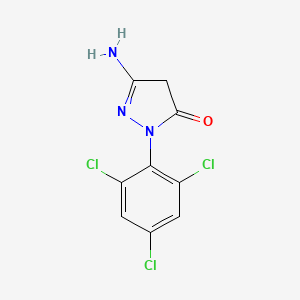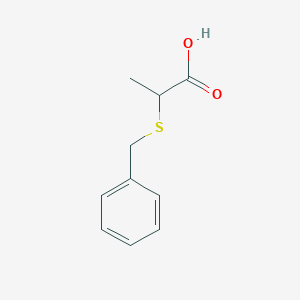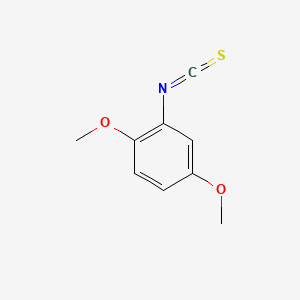
2,5-Dimethoxyphenyl isothiocyanate
概要
説明
2,5-Dimethoxyphenyl isothiocyanate is a chemical compound of interest due to its unique structural features, which include the presence of dimethoxy groups attached to the phenyl ring and an isothiocyanate group. These functional groups contribute to its chemical reactivity and potential applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of compounds similar to 2,5-Dimethoxyphenyl isothiocyanate often involves multistep chemical reactions, starting from precursors like di-iodothiophen and employing electrophilic substitution reactions. For instance, novel synthesis routes have been explored for dihydrothiophene-2,5-diimine derivatives through reactions of aryl isothiocyanates with isocyanides and 2,2-dialkylenamines, demonstrating the versatility in synthesizing thiophene derivatives (Mironov et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds containing the dimethoxyphenyl moiety is characterized by the planarity and conjugation within the phenyl ring, influenced by substituents. Structural analysis is often performed using techniques like X-ray crystallography to determine the arrangement of atoms and the impact of functional groups on the overall molecular conformation.
Chemical Reactions and Properties
Chemical reactions involving isothiocyanate and dimethoxyphenyl groups can lead to a variety of products, depending on the reactants and conditions. For example, reactions with amines can produce thioureas, a class of compounds known for their fungicidal and insecticidal activities (Liu et al., 2004). The electrophilic nature of the isothiocyanate group allows for reactions with nucleophiles, forming bonds through the sulfur or nitrogen atom.
科学的研究の応用
Green Chemistry and Synthesis : Zhang et al. (2011) described a green chemistry approach using isothiocyanates for synthesizing structurally and pharmaceutically interesting compounds, highlighting the role of 2,5-Dimethoxyphenyl isothiocyanate in sustainable chemistry practices (Zhang, Jia, Wang, & Fan, 2011).
Structural and Computational Chemistry : Wu et al. (1996) explored the structural aspects of dimethoxyphenyl compounds through quantum chemical calculations and X-ray diffraction, offering insights into the configurational isomers of these compounds (Wu, Jacobs, Lenstra, Van Alsenoy, & Geise, 1996).
Electrochemical Studies : Yoshida, Takeda, & Fueno (1991) reported on the electrooxidation of thiophene derivatives, highlighting the formation of 2,5-dimethoxy adducts, which underscores the chemical versatility of such compounds (Yoshida, Takeda, & Fueno, 1991).
Friedel-Crafts Synthesis : Jagodziński, Jagodzińska, & Jabłoński (1986) investigated the Friedel-Crafts synthesis involving thiophene and 2,5-dimethylthiophene with isothiocyanates, which could potentially contribute to the development of new synthetic methods (Jagodziński, Jagodzińska, & Jabłoński, 1986).
Antiproliferative Effects of Isothiocyanates : Visanji et al. (2004) explored the antiproliferative effects of different isothiocyanates, including benzyl and phenethyl isothiocyanate, on Caco-2 cells, indicating potential applications in cancer research (Visanji, Duthie, Pirie, Thompson, & Padfield, 2004).
Synthesis and Characterization of Triazine Derivatives : Tayade & Waghmare (2016) conducted research on the isomerisation of triazine derivatives, showcasing the role of dimethoxyphenyl compounds in the creation of novel chemical entities (Tayade & Waghmare, 2016).
Corrosion Inhibition Studies : Chafiq et al. (2020) investigated the inhibition properties of certain compounds, including dimethoxyphenyl derivatives, in protecting mild steel in acidic solutions, highlighting their potential application in material science and corrosion prevention (Chafiq et al., 2020).
Analysis of Isothiocyanates in Vegetables : Lim, Lee, & Kim (2009) analyzed isothiocyanates in newly generated vegetables, emphasizing their anticancer properties and the role of such compounds in functional food research (Lim, Lee, & Kim, 2009).
Enzymatic Modification for Antioxidant Synthesis : Adelakun et al. (2012) studied the enzymatic oxidation of dimethoxyphenol for producing compounds with high antioxidant capacity, which may find applications in food and pharmaceutical industries (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Synthesis of Bromophenols and Carbonic Anhydrase Inhibition : Balaydın et al. (2012) synthesized new bromophenols, including dimethoxyphenyl derivatives, and evaluated their inhibitory activity against carbonic anhydrase, suggesting potential medicinal applications (Balaydın et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-isothiocyanato-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-7-3-4-9(12-2)8(5-7)10-6-13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADQLZMDTYWZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193564 | |
| Record name | 2,5-Dimethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxyphenyl isothiocyanate | |
CAS RN |
40532-06-7 | |
| Record name | 2,5-Dimethoxyphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040532067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethoxyphenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

